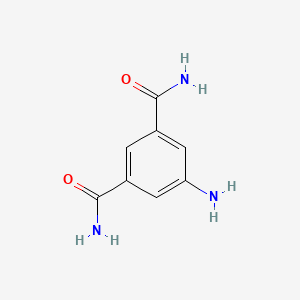

5-Amino-isophthalamide

Descripción

The exact mass of the compound 5-Amino-isophthalamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-isophthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-isophthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-aminobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPIWHPHEGRYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367998 | |

| Record name | 5-Amino-isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28321-49-5 | |

| Record name | 5-Amino-isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobenzene-1,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Physicochemical Profiling of 5-Amino-isophthalamide Scaffolds

This guide provides an in-depth technical analysis of 5-Amino-isophthalamide , addressing both the core scaffold (CAS 28321-49-5) used in supramolecular chemistry and its critical N-alkylated derivative (CAS 76801-93-9), a linchpin intermediate in the synthesis of non-ionic X-ray contrast media like Iopamidol.

Executive Summary

5-Amino-isophthalamide (5-AIPA) represents a bifunctional aromatic scaffold characterized by a 1,3-dicarboxamide geometry and a 5-amino substitution.[1][2] This molecular architecture serves two distinct high-value sectors:

-

Materials Science: As a ligand for Metal-Organic Frameworks (MOFs) and supramolecular assemblies, where the amide groups facilitate robust hydrogen-bonding networks.

-

Pharmaceutical Manufacturing: As the 5-amino-N,N'-bis(2,3-dihydroxypropyl) derivative, it is the immediate precursor to the iodinated contrast agent Iopamidol. Control of its physicochemical properties (solubility, polymorphism, and purity) is critical for downstream iodination efficiency.

Part 1: Molecular Architecture & Identification

Core Scaffold vs. Industrial Derivative

Researchers must distinguish between the unsubstituted parent molecule and the pharmaceutical intermediate.

| Feature | Core Scaffold | Pharmaceutical Intermediate |

| Common Name | 5-Amino-isophthalamide | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide |

| CAS Number | 28321-49-5 | 76801-93-9 (Free Base) / 203515-86-0 (HCl) |

| Formula | C₈H₉N₃O₂ | C₁₄H₂₁N₃O₆ |

| Mol.[1][3][4][5][6][7][8][9][10][11][12] Weight | 179.18 g/mol | 327.33 g/mol |

| Primary Use | MOF Ligand, Supramolecular Synthon | Precursor for Iopamidol, Iohexol |

Physicochemical Profile (Core Scaffold)

The unsubstituted 5-AIPA exhibits properties dominated by strong intermolecular hydrogen bonding (Amide-Amide homosynthons).

-

Physical State: White to off-white crystalline powder.

-

Melting Point: High thermal stability, typically >300°C (dec) due to efficient crystal packing.

-

Solubility:

-

High: DMSO, DMAc, DMF (Dipolar aprotic solvents break H-bonds).

-

Moderate: Methanol, Ethanol (hot).

-

Low: Water, Dichloromethane, Toluene.

-

-

pKa Values (Estimated):

-

Aniline Nitrogen (Basic):~2.5 – 3.0 . The two meta-positioned carboxamide groups are electron-withdrawing, significantly reducing the basicity of the amine compared to aniline (pKa 4.6).

-

Amide Nitrogen (Acidic):~15.5 . Deprotonation requires strong bases (e.g., NaH).

-

Part 2: The Industrial Derivative (Iopamidol Intermediate)

For drug development professionals, the N,N'-bis(2,3-dihydroxypropyl) derivative is the relevant species. Its hydrophilicity is engineered to match the final contrast agent profile.

Critical Material Attributes (CMA)

-

Melting Point: 195°C (with decomposition) . Sharpness of the endotherm in DSC indicates purity.

-

Solubility Profile:

-

Water: Soluble (facilitated by 4 hydroxyl groups).

-

Acidic Media: Soluble (protonation of the aniline amine).

-

Organic Solvents: Poor solubility in non-polar solvents; soluble in MeOH.

-

-

Stability: Hygroscopic. Must be stored under inert atmosphere to prevent oxidative degradation of the aniline group (browning).

Synthesis & Impurity Logic

The synthesis involves the amidation of dimethyl 5-nitroisophthalate with 1-amino-2,3-propanediol (isoserinol), followed by catalytic hydrogenation.

Key Impurities to Monitor:

-

Mono-amide: Incomplete amidation of the diester.

-

Nitro-precursor: Incomplete hydrogenation (genotoxic alert).

-

Azo-dimers: Oxidation byproducts of the aniline functionality.

Part 3: Experimental Protocols

Synthesis of 5-Amino-isophthalamide (Core)

Note: This protocol targets the unsubstituted scaffold.

-

Esterification: Reflux 5-nitroisophthalic acid in MeOH with H₂SO₄ (cat.) to yield Dimethyl 5-nitroisophthalate.

-

Amidation: Treat the diester with aqueous ammonia (28%) in MeOH at 50°C. The nitro-diamide precipitates.

-

Reduction:

-

Suspend nitro-diamide in MeOH.

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Hydrogenate at 3 bar H₂ at 40°C for 6 hours.

-

Filtration: Filter hot to remove Pd/C (product may crystallize upon cooling).

-

Purification: Recrystallize from DMF/Water.

-

Analytical Method: Purity by HPLC

Objective: Quantify 5-AIPA and separate it from the nitro-precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer pH ~2.0 to protonate amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 min.

-

Detection: UV at 240 nm (Amide absorption) and 280 nm (Aniline absorption).

-

Retention Logic: The amino compound elutes before the nitro compound due to the polarity of the amine vs. the nitro group.

Part 4: Visualization & Pathways

Industrial Synthesis Pathway (Iopamidol Precursor)

The following diagram illustrates the conversion of 5-Nitroisophthalic acid to the key intermediate, highlighting the critical hydrogenation step.

Caption: Industrial route from 5-nitroisophthalic acid to the Iopamidol intermediate.

Supramolecular Assembly Logic

5-AIPA forms robust ribbons in the solid state. The diagram below depicts the "Tape" motif common in isophthalamides.

Caption: Self-assembly of 5-AIPA via intermolecular amide-amide hydrogen bonding.

References

-

Synthesis of Iopamidol Intermediates

- Felder, E., & Pitre, D. (1977). Process for the preparation of 5-amino-isophthalamides.

-

Source:

-

Physicochemical Properties of Isophthalamides

- PubChem Compound Summary for CID 2772121 (5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide).

-

Source:

-

MOF Ligand Applications

-

Li, C. P., et al. (2011).[13] Amino Acid Based MOFs: Synthesis and Structure of Cobalt and Nickel Aminoisophthales.

-

Source:

-

-

Safety & Handling (MSDS)

Sources

- 1. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 28321-49-5: 5-aminobenzene-1,3-dicarboxamide [cymitquimica.com]

- 3. 5-AMINO-ISOPHTHALAMIDE | 28321-49-5 [chemicalbook.com]

- 4. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo- [webbook.nist.gov]

- 5. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 7. 5-AMINO-ISOPHTHALAMIDE | 28321-49-5 [amp.chemicalbook.com]

- 8. 5-AMINO-ISOPHTHALAMIDE | 28321-49-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]

An In-depth Technical Guide to 5-Amino-isophthalamide and its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-isophthalamide and its derivatives, focusing on their synthesis, key applications, and the scientific principles underlying their use. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies and mechanistic insights essential for leveraging these compounds in a laboratory and clinical context.

Core Compound Profile: 5-Amino-isophthalamide

5-Amino-isophthalamide (CAS No: 28321-49-5) serves as a foundational scaffold for a diverse range of derivatives with significant applications in pharmaceuticals and material science. Its chemical structure, characterized by a central benzene ring with two amide functionalities and an amino group, provides a versatile platform for chemical modification.

Physicochemical Properties

The physicochemical properties of the parent compound, 5-Amino-isophthalamide, are crucial for its handling, reactivity, and biological interactions.

| Property | Value | Source |

| CAS Number | 28321-49-5 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | N/A |

| Molecular Weight | 179.18 g/mol | N/A |

| Boiling Point (Predicted) | 410.0 ± 40.0 °C | [1] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.51 ± 0.50 | [1] |

Synthesis of 5-Amino-isophthalamide and Key Derivatives

The synthesis of 5-Amino-isophthalamide and its derivatives is a critical aspect of its application. The methodologies employed are designed to achieve high yields and purity, which are paramount for their use in sensitive applications such as drug development.

Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

A prominent derivative, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, is a key intermediate in the production of non-ionic X-ray contrast agents.[2] A robust, one-pot synthesis method has been developed to streamline its production, offering significant advantages over older, multi-step processes.[3]

Reaction Scheme:

-

Step 1: Amidation: Dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol in the presence of a basic catalyst.

-

Step 2: Reduction: The resulting 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is then catalytically hydrogenated to yield the final product.

This process can be visualized through the following workflow diagram:

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: One-Pot Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethyl 5-nitroisophthalate in 2-methoxyethanol.

-

Addition of Reagents: Add approximately 2.1 molar equivalents of 3-amino-1,2-propanediol and a catalytic amount of dissolved sodium.

-

Amidation: Heat the mixture to reflux temperature until the dimethyl 5-nitroisophthalate is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Hydrogenation: Without isolating the intermediate, introduce a palladium-on-carbon catalyst to the reaction mixture.

-

Reduction: Carry out the hydrogenation reaction under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete.

-

Isolation: The final product can be isolated as the free base by filtering off the catalyst and removing the solvent, or as an acid-addition salt (e.g., hydrochloride) by adding the corresponding acid.[3]

Applications in Drug Development and Beyond

The unique structural features of 5-Amino-isophthalamide derivatives make them valuable in various fields, particularly in the development of pharmaceuticals.

X-Ray Contrast Agents

The most prominent application of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is as a precursor to iodinated X-ray contrast agents like Iohexol and Iodixanol.[2][4] The synthesis involves the iodination of the benzene ring, followed by further functionalization.

A continuous process for the iodination reaction has been developed to improve efficiency and reduce costs in large-scale production.[5]

Anticancer Activity

Derivatives of isophthalamide have shown promising anticancer activity.[6] Certain novel amino acid derivatives based on an isophthalamide scaffold have exhibited significant cytotoxic effects against various cancer cell lines.

One of the proposed mechanisms for this anticancer activity is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Compound 5 | EGFR | 0.78 ± 1.25 | [6] |

| Compound 14 | Various | Potent | [6] |

| Isoflavone Derivative 6a | SW480 (colon) | 62.73 ± 7.26 | [7] |

| Isoflavone Derivative 6a | SW620 (colon) | 50.58 ± 1.33 | [7] |

| Isoflavone Derivative 15o | SH-SY5Y (neuroblastoma) | 2.08 | [7] |

| Isoflavone Derivative 15n | Hela (cervical) | 8.29 | [7] |

The EGFR signaling pathway and the point of inhibition by small molecules are illustrated below.

Analytical Characterization

The purity and stereochemistry of 5-Amino-isophthalamide and its derivatives are critical for their intended applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for their characterization.

HPLC-UV for Purity Analysis

A robust HPLC-UV method is essential for determining the purity of 5-Amino-isophthalamide and its derivatives.

Experimental Protocol: HPLC-UV Analysis

-

Column Selection: A reverse-phase C18 column (e.g., Phenomenex Luna® C₁₈, 50 x 4.6 mm, 5 µm) is a suitable choice. [8]2. Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., 0.1% orthophosphoric acid in acetonitrile) is commonly used. A ratio of 55:45 (aqueous:organic) can be a good starting point. [8]3. Instrumentation Setup:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: Ambient or controlled (e.g., 30 °C)

-

UV detection wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for aromatic compounds).

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.

-

Analysis: Inject the sample and record the chromatogram. Purity is determined by the relative area of the main peak.

Chiral Analysis using Marfey's Method

For derivatives with chiral centers, determining the absolute stereochemistry is crucial. Marfey's method, which involves derivatization with a chiral reagent followed by LC-MS analysis, is a widely used technique. [9] Experimental Protocol: Marfey's Method[9][10]

-

Hydrolysis: If the amino group is part of a larger molecule (e.g., a peptide), hydrolyze the sample to liberate the free amino acid or amine.

-

Derivatization:

-

Dissolve the sample in a suitable buffer (e.g., 1M sodium bicarbonate).

-

Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone.

-

Incubate the reaction mixture (e.g., 40 °C for 1 hour).

-

Quench the reaction by adding acid (e.g., 2M HCl).

-

-

LC-MS Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.

-

MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte, with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

-

-

Data Analysis: Compare the retention times of the derivatized sample with those of derivatized D- and L-amino acid standards to determine the stereochemistry.

Conclusion

5-Amino-isophthalamide and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. Their utility as intermediates for X-ray contrast agents is well-established, and ongoing research continues to unveil their promise as anticancer and antimicrobial agents. The synthesis and analytical methodologies detailed in this guide provide a solid foundation for researchers to explore and harness the full potential of these remarkable molecules. As with any scientific endeavor, a thorough understanding of the underlying chemical principles and meticulous execution of experimental protocols are paramount to achieving success.

References

- US6441235B1 - Preparation of 5-amino-isophthalamides - Google P

-

Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. (URL: [Link])

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: Not available)

-

Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed. (URL: [Link])

-

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (URL: [Link])

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC - NIH. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - orientjchem.org. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])

- EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)

- EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)

- bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (URL: Not available)

- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). (URL: Not available)

-

C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications. (URL: [Link])

-

Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PubMed Central. (URL: [Link])

-

In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide - PMC - PubMed Central. (URL: [Link])

-

(PDF) Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases - ResearchGate. (URL: [Link])

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (URL: [Link])

-

Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans - PubMed Central. (URL: [Link])

-

UHPLC Analysis of Underivatized Amino Acids - Chromatography Online. (URL: [Link])

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

-

Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - RSC Publishing. (URL: [Link])

-

Analytical Methods for Amino Acids - 시마즈 사이언티픽 코리아. (URL: [Link])

-

Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate. (URL: [Link])

-

Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (URL: [Link])

- ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (URL: Not available)

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

-

Epidermal growth factor receptor - Wikipedia. (URL: [Link])

-

Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC - PubMed Central. (URL: [Link])

-

Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC - NIH. (URL: [Link])

-

Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities - MDPI. (URL: [Link])

-

Membrane Disruption Mechanism by Antimicrobial Peptides | Request PDF - ResearchGate. (URL: [Link])

-

Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - NIH. (URL: [Link])

-

Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - MDPI. (URL: [Link])

-

EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

File:EGFR signaling pathway.png - Wikimedia Commons. (URL: [Link])

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC - NIH. (URL: [Link])

- Latest developments on the mechanism of action of membrane disrupting peptides Biophysics Reports - La Trobe. (URL: Not available)

Sources

- 1. 5-AMINO-ISOPHTHALAMIDE | 28321-49-5 [chemicalbook.com]

- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

- 3. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 6. In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.fishersci.com [assets.fishersci.com]

The Dual-State Monomer: 5-Amino-isophthalamide

An In-Depth Technical Guide on Synthesis, Supramolecular Assembly, and Pharmaceutical Applications

Executive Summary

5-Amino-isophthalamide (and its N,N'-substituted derivatives) occupies a unique position in chemical engineering, functioning as a "dual-state" monomer. In covalent synthesis , it serves as the critical scaffold for the multi-billion-dollar non-ionic X-ray contrast agent industry (e.g., Iodixanol). In supramolecular chemistry , it acts as a functional monomer capable of forming hydrogen-bonded polymers, stimuli-responsive hydrogels, and anion sensors.

This guide provides a rigorous technical analysis of 5-Amino-isophthalamide, detailing its synthesis, polymerization mechanisms (both covalent and non-covalent), and experimental protocols for drug development and materials science applications.

Part 1: Chemical Identity & Structural Logic

The utility of 5-Amino-isophthalamide stems from its trifunctional nature:

-

The Cleft (Isophthalamide): The two amide groups at the 1,3-positions create a convergent hydrogen-bonding cleft. This is the "recognition" site, capable of binding anions (Cl⁻, NO₃⁻) or complementary organic wedges via cooperative H-bonds.

-

The Handle (5-Amino): The exocyclic amine at the 5-position is a nucleophilic handle. It allows for covalent attachment to polymer backbones, drugs, or hydrophobic tails without disrupting the H-bonding cleft.

-

The Core (Benzene Ring): Provides structural rigidity and π-π stacking potential, essential for the formation of supramolecular fibers and liquid crystals.

Structural Visualization

The following diagram illustrates the core reactivity and self-assembly logic of the monomer.

Figure 1: Divergent synthetic pathways for 5-Amino-isophthalamide: Covalent modification for pharmaceuticals vs. non-covalent assembly for soft materials.

Part 2: The Pharmaceutical Monomer (Covalent Chemistry)

In the context of drug development, "monomer" refers to the 5-amino-isophthalamide core used to synthesize dimeric non-ionic contrast media. The industry standard is 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (often abbreviated as ABA ).[1][2]

Mechanism of Action

The monomer is not polymerized into a long chain but is dimerized . The high iodine content (tri-iodinated monomer) provides X-ray opacity. Dimerization reduces osmolality, a critical factor for patient safety (preventing chemotoxicity and pain upon injection).

Synthesis Protocol: The Iodixanol Pathway

Objective: Synthesis of the intermediate Compound B (Tri-iodinated monomer) from ABA-HCl.

Reagents:

-

Substrate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HCl (ABA-HCl)

-

Solvent: Water

-

Iodinating Agent: Iodine Monochloride (ICl)

-

pH Adjuster: NaOH (50%)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of ABA-HCl in water at ambient temperature. The concentration should be approx. 0.8–1.0 M to maximize throughput.

-

pH Adjustment: Adjust pH to 2.0–3.0 using NaOH. Note: Strict pH control is vital. pH > 3 leads to oxidation of the amine; pH < 1 slows the reaction.

-

Iodination (Exothermic): Heat the solution to 60–80°C. Add ICl (3.0–3.5 eq) gradually.

-

Critical Control Point: The reaction releases HCl. Continuously add NaOH to maintain pH 2–3.

-

-

Quenching: Destroy excess ICl using sodium bisulfite (NaHSO₃).

-

Crystallization: Cool the mixture slowly (over 4-6 hours) to 25°C to precipitate the tri-iodinated monomer (Compound B).

-

Purification: Filter and wash with water.

Data Summary: Industrial Yields

| Parameter | Batch Process | Continuous Process (CSTR) |

|---|---|---|

| Temperature | 80°C | 80–90°C |

| Reaction Time | 4–6 Hours | 20–40 Minutes |

| Yield | ~85–90% | >95% |

| Impurity Profile | Higher (Azo dimers) | Lower |

Part 3: The Supramolecular Monomer (Self-Assembly)

In materials science, 5-amino-isophthalamide acts as a supramolecular monomer . It undergoes "polymerization" not through covalent bonds, but through directional hydrogen bonding and π-π stacking.

Mechanism: The Isodesmic Growth

The polymerization typically follows an isodesmic mechanism (open association), where the addition of each monomer to the growing stack is energetically equivalent.

-

Driving Force: The N-H protons of the isophthalamide form bifurcated hydrogen bonds with carbonyls of adjacent units or bridging anions.

-

Gelation: When functionalized with hydrophobic tails (e.g., attaching a stearyl group to the 5-amino position), the stacks entangle to form supramolecular organogels or hydrogels.

Application: Anion Sensing & Hydrogels

The isophthalamide cleft is an ideal "receptor" for oxo-anions (Nitrate, Phosphate). By incorporating a fluorophore at the 5-amino position, the monomer becomes a sensor that signals polymerization/binding events via fluorescence quenching or enhancement.

Experimental Workflow: Supramolecular Gelation

-

Functionalization: React 5-amino-isophthalamide with Octadecanoyl chloride (C18 acid chloride) in dry THF with triethylamine to attach a hydrophobic tail.

-

Solvation: Dissolve the functionalized monomer in a non-polar solvent (e.g., Toluene or Cyclohexane) at high temperature (80°C).

-

Trigger: Cool to room temperature.

-

Observation: The transition from sol to opaque gel indicates the formation of supramolecular fibers.

-

Validation: Rheology should show Storage Modulus (G') > Loss Modulus (G").

-

Supramolecular Assembly Diagram

Figure 2: Transition from functionalized monomer to supramolecular polymer stack driven by H-bonding.

Part 4: References & Validation

The protocols and mechanisms described above are grounded in established polymer and pharmaceutical chemistry literature.

-

Synthesis of Iodinated Contrast Agents: Purity and stability of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. BenchChem. Link

-

Supramolecular Polymerization Mechanisms: Supramolecular Polymerization.[3][4] Chemical Reviews (ACS). Link

-

Industrial Process for Iodixanol: Process for preparation and purification of iodixanol.[5] Hovione/Patent Literature. Link

-

Anion Induced Assembly: Chaotropic anion induced self-assembly of naphthalimide–glutathione nanohybrids. New Journal of Chemistry (RSC). Link

-

Isophthalamide Gelators: Supramolecular Hydrogels Made of the Basic Biological Building Blocks. Chemical Reviews. Link

Sources

- 1. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]

- 2. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 3. Supramolecular Hydrogels Made of the Basic Biological Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-templating, solvent-free supramolecular polymer synthesis | RIKEN [riken.jp]

- 5. Process for preparation and purification of iodixanol | Hovione [hovione.com]

A Senior Application Scientist's Guide to 5-Amino-isophthalamide: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Amino-isophthalamide is a pivotal chemical intermediate, most notably in the synthesis of non-ionic X-ray contrast media such as iohexol.[1] The selection of its physical form—either the free base or a salt, such as the common hydrochloride (HCl) salt—is a critical decision in process chemistry and development. This choice profoundly influences key physicochemical properties including solubility, stability, and handling characteristics, which in turn dictate reaction efficiency, formulation strategies, and overall process viability. This guide provides an in-depth technical comparison of 5-Amino-isophthalamide hydrochloride and its corresponding free base, offering field-proven insights, detailed experimental protocols, and a clear decision-making framework to empower researchers in selecting the optimal form for their specific application.

The Strategic Importance of Form Selection: Free Base vs. Salt

In pharmaceutical and chemical process development, the active molecule is rarely used in its isolated, "free" form. More often, it is converted into a salt to optimize its physical and chemical properties.[2] The formation of a salt, particularly a hydrochloride salt from a basic amine, is a fundamental strategy to enhance the compound's performance profile.[3]

The primary amine group on the 5-amino-isophthalamide molecule is basic, making it an ideal candidate for salt formation with an acid like hydrochloric acid. This conversion from the free base to the hydrochloride salt is not merely a chemical formality; it is a strategic decision guided by the following core principles:

-

Solubility Enhancement: The protonation of the basic amine group to form an ammonium salt introduces a positive charge, which dramatically increases the molecule's polarity and its ability to interact with polar solvents like water. For aqueous-based reactions or formulations, this is often the most compelling reason to select the salt form.[3][4]

-

Stability Improvement: Salt forms often exhibit greater thermal and chemical stability.[5] The ionic interactions within the crystal lattice of a salt can make it more robust and less susceptible to degradation from environmental factors like heat, moisture, or pH excursions compared to the neutral free base.[1]

-

Handling and Manufacturing: Properties such as crystallinity, flowability, and hygroscopicity can be significantly improved in the salt form, leading to more consistent and manageable manufacturing processes.[2]

The choice is therefore a trade-off. While the salt form offers advantages in aqueous environments, the free base may be required for reactions in non-polar, aprotic organic solvents where the salt's solubility is limited and the presence of the chloride counter-ion could be undesirable.

Comparative Physicochemical Properties: Hydrochloride vs. Free Base

The fundamental differences between the hydrochloride salt and the free base of 5-amino-isophthalamide are best understood through a direct comparison of their core properties.

| Property | 5-Amino-isophthalamide Hydrochloride | 5-Amino-isophthalamide (Free Base) | Rationale for Difference |

| Molecular Formula | C₁₄H₂₂ClN₃O₆[6][7] | C₁₄H₂₁N₃O₆ | Addition of one molecule of hydrogen chloride. |

| Molecular Weight | ~363.8 g/mol [1][6][7] | ~327.3 g/mol [8] | Mass of the additional HCl molecule. |

| CAS Number | 203515-86-0[1][6][7] | Parent Compound to 203515-86-0[6] | Unique identifier for the specific salt form. |

| Appearance | White to almost white crystalline powder[5][7] | Typically a solid; appearance may vary. | Salt formation often results in well-defined crystalline solids. |

| Aqueous Solubility | High . Explicitly described as soluble in water.[5][9] | Low . Expected to have significantly lower water solubility. | The ionic nature of the ammonium salt greatly enhances interaction with water.[1] |

| Solvent Preference | Water, methanol, or water-alcohol mixtures.[1] | Aprotic organic solvents (e.g., THF, DCM). | "Like dissolves like"; the non-polar free base is more soluble in non-polar solvents. |

| Chemical Stability | Enhanced . The salt form is noted for increased stability.[1] | Standard . More susceptible to certain degradation pathways. | Ionic crystal lattice provides greater stability.[5] The free amine is more susceptible to oxidation. |

| Hygroscopicity | Potentially higher due to its ionic nature. | Generally lower than the corresponding salt. | Salts have a greater affinity for atmospheric moisture. |

| XLogP3 | N/A (as salt) | -3.21 (Predicted) | LogP is a measure of lipophilicity for the neutral species. A negative value indicates hydrophilicity. |

Methodologies for Characterization and Selection

To make an informed decision, a researcher must rely on empirical data. The following protocols are designed as self-validating systems to characterize the critical properties of each form.

Protocol 1: Comparative Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, providing a quantitative basis for comparison.

Objective: To quantify and compare the aqueous solubility of 5-amino-isophthalamide HCl and its free base at ambient temperature.

Methodology:

-

Preparation: Add an excess amount of the test compound (e.g., ~100 mg of either the HCl salt or the free base) to separate 10 mL volumetric flasks. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Solvent Addition: Add the solvent (e.g., deionized water) to each flask, bringing the total volume to 10 mL.

-

Equilibration: Seal the flasks and place them on an orbital shaker or rotator set to a constant, moderate speed at a controlled temperature (e.g., 25°C). Allow the slurries to equilibrate for at least 24 hours.

-

Scientist's Rationale: A 24-hour period is typically sufficient to ensure that the solution has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation. This is crucial for determining the true thermodynamic solubility.

-

-

Sample Collection & Preparation: After equilibration, allow the flasks to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. This step is critical to remove any undissolved particulates.

-

Scientist's Rationale: The choice of filter material is important to prevent the compound from adsorbing to the filter, which would lead to an artificially low solubility reading.

-

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze its concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in mg/mL or mol/L based on the quantified concentration of the saturated solution.

Decision Framework for Form Selection

The choice between the hydrochloride and free base is application-dependent. The following decision tree illustrates a logical workflow for this selection process.

Implications for Synthetic and Formulation Development

Impact on Chemical Synthesis

The choice of form directly influences the design of a synthetic route. For the production of iodinated X-ray contrast agents, 5-amino-isophthalamide HCl is the documented starting material.[1]

-

Aqueous Iodination: The synthesis of the tri-iodinated successor molecule is performed in an aqueous or mixed aqueous/methanol system.[1][10] The high water solubility of the HCl salt is essential for this process, allowing for a homogeneous reaction mixture and efficient use of the iodinating agent (iodine chloride).[1] The reaction is maintained at an acidic pH (2-3), a condition where the HCl salt remains fully dissolved and stable.[1]

-

Organic-Phase Reactions: If a synthetic step required a non-polar, aprotic solvent and a non-nucleophilic base (e.g., triethylamine), the free base would be the superior choice. Attempting such a reaction with the HCl salt would require at least one extra equivalent of base to neutralize the HCl before the primary amine could participate as intended, complicating the reaction stoichiometry and introducing additional salts into the mixture.

Protocol 2: Comparative Accelerated Stability Study

This protocol evaluates the chemical stability of the two forms under stressed conditions to predict their long-term shelf life.

Objective: To compare the degradation profiles of 5-amino-isophthalamide HCl and its free base under accelerated temperature and humidity conditions.

Methodology:

-

Sample Preparation: Place approximately 1 g of each compound (HCl salt and free base) into separate, open glass vials to ensure maximum exposure to the environmental conditions.

-

Initial Analysis (t=0): Take an initial sample from each bulk material. Analyze for purity (by HPLC), appearance (color, physical form), and any other relevant quality attributes. This serves as the baseline.

-

Stability Chamber: Place the prepared vials into a calibrated stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

-

Scientist's Rationale: These conditions are standard in the pharmaceutical industry to accelerate degradation, allowing for a faster prediction of long-term stability under normal storage conditions.

-

-

Time-Point Pulls: Remove one vial of each compound from the chamber at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

-

Analysis: For each time point, analyze the samples for purity by the same HPLC method used for the t=0 analysis. Pay close attention to the appearance of new peaks (degradants) and the decrease in the main peak's area percentage. Record any changes in physical appearance.

-

Data Evaluation: Plot the purity (%) of each form against time. A steeper decline in purity indicates lower stability under the tested conditions.

Workflow for Comparative Stability Assessment

The following diagram outlines the key stages of a typical stability study.

Conclusion

For 5-amino-isophthalamide, the hydrochloride salt and the free base offer distinct advantages tailored to different applications.

-

The Hydrochloride Salt is the superior choice for any process involving aqueous media, as demonstrated by its use in the synthesis of iodinated contrast agents.[1] Its enhanced aqueous solubility and chemical stability make it a robust and reliable intermediate for such applications.[1]

-

The Free Base , while less documented, holds potential for synthetic routes conducted in non-polar organic solvents where its neutrality is an advantage and the presence of chloride ions is undesirable.

The selection process is not arbitrary but a strategic decision based on a thorough understanding of the molecule's properties and the specific demands of the chemical process or final application. The experimental protocols and decision frameworks provided in this guide offer a robust system for making an evidence-based choice, ensuring efficiency, stability, and success in research and development endeavors.

References

-

Muby Chemicals. (2023, December 28). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Al-Ghaban, N. Z., & Al-Assadi, F. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. Retrieved from [Link]

-

Shreeneel Chemicals. (n.d.). 5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. Retrieved from [Link]

-

Acade Chemical. (n.d.). 203515-86-0|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. Retrieved from [Link]

-

Aylward, B. (2016, August 2). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

Kumar, L., et al. (2008). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl).

Sources

- 1. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer [mubychem.com]

- 6. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 203515-86-0 [chemicalbook.com]

- 10. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

theoretical and computational studies of 5-Amino-isophthalamide

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Amino-isophthalamide

Executive Summary

5-Amino-isophthalamide (AIP) represents a "privileged scaffold" in modern materials science and medicinal chemistry. Structurally, it combines a rigid benzene core with two amide groups in a meta arrangement, flanked by an electron-donating amino group at the 5-position. This unique

This guide details the computational framework required to characterize AIP. Moving beyond basic geometry optimization, we explore the quantum mechanical treatment of its tautomeric states, vibrational signatures, and supramolecular assembly vectors.

Part 1: Electronic Structure & Geometric Optimization

The accuracy of any computational study hinges on the initial model chemistry. For AIP, the interplay between the electron-rich amino group and the electron-withdrawing amide carbonyls creates a push-pull system that demands robust basis sets.

Model Chemistry Selection

Protocol:

-

Functional: Hybrid functionals are mandatory. B3LYP remains the industry workhorse for organic amides, but wB97X-D is superior for AIP studies involving supramolecular assembly because it explicitly accounts for dispersion forces (Van der Waals), which stabilize the stacking of isophthalamide rings.

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Why Diffuse Functions (++): Essential for describing the lone pairs on the amide oxygens and the amino nitrogen, which are the primary sites for hydrogen bonding.

-

Why Polarization (d,p): Critical for accurately modeling the out-of-plane bending of the amino group.

-

Conformational Landscape (The "Syn/Anti" Problem)

Isophthalamides exhibit conformational isomerism based on the rotation of the amide bond relative to the benzene ring.

-

Syn-Syn: Both carbonyls point inward. This forms a binding cleft (ideal for anion recognition).

-

Anti-Anti: Both carbonyls point outward. This favors linear polymer chains.

-

Syn-Anti: The intermediate state.[4]

Experimental Insight: In the gas phase (DFT), the anti-anti conformer is often the global minimum due to reduced dipole-dipole repulsion. However, in polar solvents (PCM model) or in the presence of a guest molecule, the syn-syn conformation becomes energetically accessible.

Table 1: Computational Parameters for AIP Characterization

| Parameter | Recommended Setting | Causality / Rationale |

| Optimization | Opt=Tight | Ensures convergence in flat potential energy surfaces common in flexible amides. |

| Solvation | IEF-PCM (Water/DMSO) | Amides are highly solvated; gas-phase calculations fail to predict experimental IR shifts. |

| Frequency | Freq=Raman | Verifies the stationary point (zero imaginary frequencies) and computes thermodynamic correction. |

| Charge | 0 (Neutral) / +1 (Protonated) | The 5-amino group ( |

Part 2: Vibrational Spectroscopy (IR & Raman)

Accurate assignment of vibrational modes is the primary method for validating computational models against experimental synthesis.

The Amide Signatures

The isophthalamide core exhibits characteristic bands that shift based on hydrogen bonding status.

-

Amide I (

): Typically calculated at ~1680–1700 cm⁻¹.-

Correction: DFT overestimates this frequency due to neglect of anharmonicity. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)).[1]

-

Diagnostic: A redshift (lowering) of this band indicates strong intermolecular H-bonding (formation of the supramolecular tape).

-

-

Amide II (

): Mixed mode around 1550 cm⁻¹. -

Amino Group (

): The 5-amino group appears as a doublet (symmetric/asymmetric stretch) at >3300 cm⁻¹.

Scaling Protocol

To compare calculated spectra with experimental FTIR data:

-

Compute harmonic frequencies.

-

Apply scaling factor

(e.g., 0.961).[1] -

Convolve stick spectra with Lorentzian line shapes (FWHM = 10 cm⁻¹) to simulate instrument broadening.

Part 3: Frontier Molecular Orbitals (FMO) & Reactivity

Understanding the reactivity of AIP is crucial for its use as a drug intermediate (e.g., iodination at the 2,4,6 positions).

HOMO-LUMO Analysis

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-amino nitrogen and the benzene ring

-system. This confirms the 5-amino group is the nucleophilic site, ready for diazonium coupling or acylation. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the isophthalamide carbonyls . This indicates susceptibility to nucleophilic attack or reduction.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock and key" potential of AIP.

-

Red Regions (Negative): Oxygen atoms of the carbonyls.

-

Blue Regions (Positive): Amide protons and the amino protons.

-

Significance: The distinct separation of positive (inner cleft protons) and negative (outer carbonyls) regions drives the self-assembly of AIP molecules into infinite 1D chains (supramolecular polymers) via N-H···O=C interactions.

Part 4: Supramolecular & Docking Workflow

When AIP is used as a ligand (e.g., in protein binding or anion sensing), the computational workflow shifts from quantum mechanics (QM) to molecular mechanics (MM) or hybrid QM/MM.

Self-Assembly Simulation

Isophthalamides form "alpha-networks." To simulate this:

-

Construct a dimer of AIP in the syn-syn conformation.

-

Scan the intermolecular distance between Amide-H (Donor) and Carbonyl-O (Acceptor).

-

Calculate the Interaction Energy (

) :

Molecular Docking Protocol

For biological applications (e.g., binding to tubulin or contrast agent receptors), AIP derivatives are docked using the following logic:

Diagram 1: Computational Workflow for 5-Amino-isophthalamide

Caption: Integrated workflow for the computational characterization of 5-Amino-isophthalamide, bridging QM properties with biological simulation.

Part 5: Supramolecular Interaction Network

The defining feature of isophthalamides is their ability to act as hydrogen bond donors and acceptors simultaneously. The diagram below illustrates the "Donor-Donor-Acceptor-Acceptor" motif that allows AIP to polymerize or bind anions.

Diagram 2: H-Bonding & Signaling Logic

Caption: Mechanistic map of AIP's functional groups driving supramolecular assembly and anion recognition.

References

- Context: Validates the use of AIP derivatives in pharmaceutical synthesis and X-ray contrast agents.

-

El-Nassan, H. B. (2019). In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

- Context: Provides the methodology for molecular docking of isophthalamide deriv

-

Crespi, S., et al. (2021).[5][6] Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres. Retrieved from [Link]

- Context: Establishes the thermodynamic stability benchmarks for amino-substituted small molecules using DFT.

- Context: Source for chemical properties and CAS verification of the key AIP deriv

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. Nα-1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Synthesis of 5-Amino-isophthalamide Derivatives from Dimethyl 5-Nitroisophthalate

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-amino-isophthalamide derivatives, crucial intermediates in the development of pharmaceuticals, notably non-ionic X-ray contrast agents.[1][2][3][4] The described process is a robust two-step, one-pot procedure commencing with dimethyl 5-nitroisophthalate. The methodology involves an initial base-catalyzed amidation followed by a direct catalytic hydrogenation of the nitro-intermediate. This guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying scientific rationale for key process parameters, ensuring both reproducibility and a thorough understanding of the reaction dynamics. We include detailed safety protocols, methods for reaction monitoring, product isolation, and comprehensive analytical validation.

Introduction and Scientific Background

5-Amino-isophthalamide and its N-substituted derivatives are high-value chemical building blocks. Their unique structure, featuring a central aromatic ring with strategically positioned amino and amide functionalities, makes them ideal precursors for the synthesis of complex molecules. A significant industrial application is in the manufacture of iodinated contrast media such as iohexol and iodixanol, where the 5-amino group serves as a handle for subsequent iodination of the aromatic ring.[1][2][4][5]

The synthesis route from dimethyl 5-nitroisophthalate is advantageous due to the commercial availability of the starting material and the efficiency of the transformation.[6][7] The process detailed herein consolidates two distinct chemical transformations into a single, streamlined workflow without the need for isolating the intermediate product.[8][9]

-

Amidation: The process begins with a nucleophilic acyl substitution on the two methyl ester groups of dimethyl 5-nitroisophthalate. An appropriate primary amine, in the presence of a basic catalyst, displaces the methoxy groups to form the corresponding N,N'-disubstituted 5-nitro-isophthalamide. The use of a strong base catalyst, such as sodium methoxide, is crucial for deprotonating the incoming amine, thereby increasing its nucleophilicity and driving the reaction to completion.[8]

-

Catalytic Hydrogenation: The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation, offering high selectivity and cleaner reaction profiles compared to other reduction methods.[10] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in conjunction with hydrogen gas to efficiently effect the reduction of the aromatic nitro group.[8][9][11]

This application note will use the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide as a specific, illustrative example based on established patent literature.[8][9]

Reaction Pathway and Workflow

The overall synthetic scheme is presented below. The process is designed as a one-pot synthesis, enhancing efficiency by avoiding the isolation and purification of the nitro-amide intermediate.

Figure 1: Overall workflow for the one-pot synthesis of 5-amino-isophthalamide derivatives.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | M.W. | Purity | Supplier | Notes |

| Dimethyl 5-nitroisophthalate | 13290-96-5 | 239.18 | >98% | Major Suppliers | Starting material.[6][7] |

| 3-Amino-1,2-propanediol | 616-30-8 | 91.11 | >98% | Major Suppliers | Amine reactant. |

| 2-Methoxyethanol | 109-86-4 | 76.09 | Anhydrous | Major Suppliers | Reaction solvent. Reproductive toxin. |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | >95% | Major Suppliers | Basic catalyst. |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | - | Major Suppliers | Hydrogenation catalyst. Pyrophoric. |

| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | High Purity | Gas Supplier | Reducing agent. Flammable. |

| Ethanol | 64-17-5 | 46.07 | Anhydrous | Major Suppliers | Solvent for catalyst slurry. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Conc. (37%) | Major Suppliers | For salt formation/purification. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Major Suppliers | For washing. |

| Deionized Water | 7732-18-5 | 18.02 | - | - | For washing. |

Equipment

-

Three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

-

Heating mantle with magnetic stirrer

-

Parr shaker hydrogenation apparatus or equivalent system for reactions under hydrogen pressure

-

Buchner funnel with vacuum flask for filtration

-

Celite® or a similar filter aid

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH paper

-

Analytical balance

-

NMR spectrometer, Mass spectrometer, TLC plates and chamber

Safety Precautions and Hazard Management

It is imperative to conduct a thorough risk assessment before beginning this procedure. All work must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dimethyl 5-nitroisophthalate: May cause skin, eye, and respiratory irritation. Avoid dust inhalation.[12][13][14]

-

2-Methoxyethanol: Is a known reproductive and developmental toxin. Handle with extreme care, using double gloves, and ensure it is only used within a certified chemical fume hood.

-

Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen).

-

Palladium on Carbon (Pd/C): The dry powder is pyrophoric and can ignite spontaneously in air. Handle as a wet slurry. Do not allow the catalyst to dry on filter paper. The catalyst recovered after the reaction should be quenched carefully (e.g., under a stream of water) before disposal.

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and purged with an inert gas (nitrogen or argon) before and after use.[15]

-

Hydrazine (Alternative): If using hydrazine hydrate as a reducing agent (not detailed in this protocol), be aware that it is extremely toxic, corrosive, and a suspected carcinogen. Strict safety protocols are required for its use.[16]

Detailed Experimental Protocol

This protocol is based on the molar quantities described in patent EP1131280B1.[8]

Step 1: Amidation of Dimethyl 5-Nitroisophthalate

-

Reactor Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add dimethyl 5-nitroisophthalate (23.9 g, 0.100 mol) and 2-methoxyethanol (100 mL) .

-

Amine Addition: While stirring, add 3-amino-1,2-propanediol (19.1 g, 0.210 mol, 2.1 equivalents) .

-

Dissolution: Gently warm the slurry with stirring to approximately 50-60 °C until all solids have dissolved, resulting in a clear solution.

-

Catalyst Addition: Add sodium methoxide (0.50 g, 9.25 mmol) to the solution. Causality Note: Sodium methoxide acts as a base to deprotonate a small fraction of the amine, increasing its nucleophilicity and catalyzing the transamidation reaction.

-

Reaction: Heat the reaction mixture to reflux (approx. 108 °C) and maintain for 2-3 hours.

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1). The disappearance of the starting diester spot (Rf ~0.8) and the appearance of a more polar product spot (Rf ~0.2) indicates reaction progression.

Step 2: Catalytic Hydrogenation

-

Cooling & Dilution: After the amidation is complete, cool the reaction solution to 50 °C. Add ethanol (200 mL) to dilute the mixture.

-

Catalyst Slurry Preparation: In a separate small beaker, create a slurry of 10% Palladium on Carbon (1.0 g) in a small amount of ethanol (~10-15 mL). Safety Note: Never handle dry Pd/C in the open air. The use of a slurry prevents it from becoming airborne and igniting.

-

Catalyst Transfer: Carefully transfer the Pd/C slurry to the reaction flask. The reaction is now considered a one-pot process containing the 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide intermediate.

-

Hydrogenation Setup: Transfer the entire reaction mixture to a Parr shaker vessel. Rinse the reaction flask with a small amount of ethanol to ensure a quantitative transfer.

-

Hydrogenation Procedure:

-

Seal the Parr apparatus.

-

Purge the vessel 3-4 times with nitrogen to remove all oxygen.

-

Purge the vessel 3-4 times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Begin shaking and maintain the temperature at approximately 50-60 °C.

-

The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake. Trustworthiness Note: Monitoring hydrogen uptake is the primary method for determining reaction completion in a hydrogenation.

-

Step 3: Product Isolation and Purification

-

Post-Reaction Purge: Once the reaction is complete, stop the shaking and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system 3-4 times with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to recover any adsorbed product. Safety Note: Do not allow the filter cake containing the catalyst to dry. Immediately quench the filter cake with water and store it under water for disposal.

-

Isolation as Free Base:

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvents (2-methoxyethanol, ethanol) under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide free base, which can be further purified by recrystallization if necessary.

-

-

Isolation as Hydrochloride Salt (Alternative):

-

Transfer the filtrate to a beaker and cool it in an ice bath.

-

While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2-3.[2]

-

The hydrochloride salt of the product will precipitate as a crystalline solid.

-

Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol or diethyl ether, and dry under vacuum. This method often yields a purer product.[1]

-

Results: Characterization and Validation

| Parameter | Expected Result | Method |

| Yield | > 90% (as reported in patent literature[8][9]) | Gravimetric |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | >98% (can be improved by purification) | HPLC, NMR |

| ¹H NMR | Characteristic peaks for aromatic protons, CH/CH₂ protons of the dihydroxypropyl side chains, and the newly formed amine group. The spectrum should be clean, with minimal residual solvent peaks. | ¹H NMR Spectroscopy[17][18] |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, confirming the carbon skeleton. | ¹³C NMR Spectroscopy |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₁N₃O₆, M.W. 327.34 for the free base). | ESI-MS |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Amidation | Insufficient reaction time or temperature; inactive catalyst. | Extend reflux time; ensure temperature is at reflux; use fresh sodium methoxide. |

| Incomplete Hydrogenation | Inactive catalyst; insufficient hydrogen pressure; presence of catalyst poisons. | Use fresh Pd/C catalyst; ensure the system is leak-free and properly pressurized; ensure all reagents and solvents are of high purity. |

| Product is an oil/difficult to crystallize | Presence of impurities or residual solvent. | Purify via column chromatography or attempt precipitation as the hydrochloride salt. Ensure all solvent is removed on the rotary evaporator. |

| Low Yield | Mechanical losses during transfers; incomplete reaction; product solubility in wash solvents. | Ensure quantitative transfers; monitor reactions to completion; use minimal amounts of cold solvents for washing the precipitated product. |

References

- Preparation of 5-amino-isophthalamides.

- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.

- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.

-

M/s. Arvee Laboratories (India) Pvt. Ltd. - Annexure-I List of Products. Arvee Laboratories. [Link]

- bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.

-

Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. Google Patents. [Link]

-

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. Chemspace. [Link]

- Preparation of 5-amino-isophthalamides.

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

-

Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

-

Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Cole-Parmer. [Link]

-

The Chemical Versatility of Dimethyl 5-Nitroisophthalate: Properties and Uses. Papharma. [Link]

-

A commercial scale synthesis of ultra-pure Iopamidol. International Journal of Current Research. [Link]

-

Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. Royal Society of Chemistry. [Link]

-

Dimethyl 5-nitroisophthalate | CAS#:13290-96-5. Chemsrc. [Link]

-

United States Patent Office - 3,145,197. Google Patents. [Link]

-

Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals. [Link]

-

Electronic Supplementary Information (ESI). Royal Society of Chemistry. [Link]

-

Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC. [Link]

-

Catalytic Hydrogenation. YouTube. [Link]

-

(PDF) Dimethyl 5-nitroisophthalate. ResearchGate. [Link]

-

Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. [Link]

-

Catalysts for hydrogenation processes. Clariant. [Link]

-

Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. [Link]

-

Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. PMC. [Link]

-

Analytical Problem-Solving Procedures for Undergraduates by 1H NMR. University of Niš. [Link]

Sources

- 1. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 4. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

- 5. Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Patent 2281807 [data.epo.org]

- 6. nbinno.com [nbinno.com]

- 7. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 8. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 9. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. youtube.com [youtube.com]

- 12. aksci.com [aksci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. youtube.com [youtube.com]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pmf.ni.ac.rs [pmf.ni.ac.rs]

Application Notes & Protocols: The Strategic Use of 5-Amino-isophthalamide Derivatives as Core Intermediates for Non-Ionic X-ray Contrast Agents

Executive Summary: The Central Role of the Isophthalamide Scaffold

Modern diagnostic imaging relies heavily on the safety and efficacy of X-ray contrast agents. The development of non-ionic, low-osmolality iodinated contrast media was a landmark achievement, significantly reducing patient discomfort and adverse reactions compared to earlier ionic agents.[1][2] At the heart of many of these advanced pharmaceuticals, including widely used agents like Iohexol (Omnipaque®), Ioversol (Optiray®), and the dimeric agent Iodixanol (Visipaque®), lies a critical molecular scaffold derived from 5-amino-isophthalamide.[3][4][5][6]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key diamide derivative. We will explore the synthetic pathway from its nitro-aromatic precursor, through the critical iodination step, to its eventual conversion into a final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, with a focus on the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.

Intermediate Profile: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

The primary intermediate, often referred to as ABA (Aminoisophthalic acid Bisamide) or its hydrochloride salt (ABA-HCl), is the cornerstone for building the final contrast agent. Its structure is strategically designed: the isophthalamide backbone provides a rigid platform, the two N,N'-bis(2,3-dihydroxypropyl) side chains confer the high water solubility essential for a parenteral drug, and the 5-amino group serves as the key functional handle for subsequent chemical modifications.[3]

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining the integrity of this crucial intermediate.[7][8]

| Property | Value |

| Chemical Name | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide |

| CAS Number | 76820-34-3 (Free Base), 203515-86-0 (HCl Salt) |

| Molecular Formula | C₁₄H₂₁N₃O₆ |

| Molecular Weight | 327.34 g/mol (Free Base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and methanol, particularly as the HCl salt.[3] |

Safety & Handling:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][9]

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[7][10]

Core Synthesis Workflow: From Precursor to Tri-iodinated Intermediate

The industrial synthesis of non-ionic contrast agents is a multi-step process where yield and purity at each stage are critical for the economic viability and safety of the final product.[4][5][6] The following sections detail the synthesis of the pivotal intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound B" in numerous patents.[3][4][6]

Diagram: Overall Synthesis Pathway

Caption: Step-wise workflow for the iodination and purification of Compound B.

Step-by-Step Methodology:

-